molecular formula C8H7BrClNO2 B3239790 Ethyl 4-bromo-2-chloronicotinate CAS No. 1421621-12-6

Ethyl 4-bromo-2-chloronicotinate

Cat. No.: B3239790
CAS No.: 1421621-12-6
M. Wt: 264.5 g/mol
InChI Key: MGTPAWRJBAXWLN-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-chloronicotinate is a chemical compound with the CAS Number: 1421621-12-6 . It has a molecular weight of 264.51 . The compound is typically stored at temperatures between 2-8°C . It is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7BrClNO2/c1-2-13-8(12)6-5(9)3-4-11-7(6)10/h3-4H,2H2,1H3 . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 264.51 . The compound is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Reaction and Synthesis Applications

  • Ethyl 4-bromo-2-chloronicotinate is involved in various organic reactions and synthesis processes. For instance, ethyl 4-bromo (and chloro)-3-oxobutanoate reacts with diethyl malonate, methyl cyanoacetate, and malononitrile to yield various organic compounds like diethyl 5-ethoxycarbonyl-3-oxohexanedioate and ethyl 5-amino-4-cyanofuran-2-acetate (Kato, Kimura, & Tanji, 1978).

Industrial Synthesis

  • This compound is used in the industrial synthesis of various chemicals. Qi Zhang, Yao Cheng, and Wang Guang (2011) demonstrated its use in synthesizing 2,4-pentadienoicacid-2-cyano-5- dimethylaminoethylester, highlighting its potential for industrial applications (Zhang, Cheng, & Guang, 2011).

Pharmaceutical Intermediates

  • This compound serves as a precursor or intermediate in the preparation of pharmaceutical compounds. For example, ethyl 4-bromoacetoacetate is used to produce ethyl 4-bromo-3-hydroxy-3-(2-hydroxyphenyl) butyrate, an intermediate in Pechmann reaction (Kimura, Sato, Tsuchiya, Chiba, & Kato, 1982).

Spectroscopic Analysis

  • The molecule has been a subject of spectroscopic studies, like the work done by Karabacak et al. (2016), where they conducted a detailed spectroscopic (FT-IR, FT-Raman, dispersive Raman and NMR) study of ethyl-6-chloronicotinate, providing insights into the structural and physicochemical properties of the molecule (Karabacak, Calisir, Kurt, Kose, & Atac, 2016).

Development of Antagonists

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

Properties

IUPAC Name

ethyl 4-bromo-2-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO2/c1-2-13-8(12)6-5(9)3-4-11-7(6)10/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTPAWRJBAXWLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-chloropyridine (21.2 mmol) in 60 mL THF was added dropwise 11.7 mL of a solution of LDA (2M in THF) at −78° C. After stirring at −78° C. for 35 min, a solution of ethyl chloroformate (20.7 mmol) in 5 mL THF was added and the mixture was stirred at −78° C. for 2 h. The reaction was quenched with sat. aq. NaHCO3 solution and extracted with EtOAc (3×). The combined organic layers were dried over MgSO4 and concentrated in vacuo. Purification by (KP-SIL™ from Biotage) using Hept to Hept/EtOAc (8/2) gives the desired product as brown oil;
Quantity
21.2 mmol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
11.7 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
20.7 mmol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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